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Compound of Interest

Compound Name:
4-bromo-5-methoxy-1H-

pyrrolo[2,3-c]pyridine

CAS No.: 1254163-78-4

Cat. No.: B2617010

Get Quote

Executive Summary
In the structural optimization of 6-azaindoles, the C4 and C5 positions offer distinct tactical

advantages driven by their electronic relationship to the pyridine nitrogen (N6).

C4-Bromo (C4-Br): Acts as a high-fidelity electrophilic warhead. It is the primary vector for

building molecular complexity via Palladium-catalyzed cross-couplings (Suzuki, Buchwald-

Hartwig). It is electronically deactivated toward nucleophilic aromatic substitution (

).[1]

C5-Methoxy (C5-OMe): Acts as a latent functional handle and electronic modulator. It is

generally inert to coupling conditions but serves as a powerful Ortho-Lithiation Director

(DoM) to functionalize C4, or can be demethylated to reveal a reactive phenol (C5-OH) for

late-stage diversification.

Electronic Landscape & Reactivity Analysis[2]
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The 6-azaindole scaffold (1H-pyrrolo[2,3-c]pyridine) is an electron-deficient bicycle. The

position of the pyridine nitrogen (N6) dictates the reactivity of the substituents.

Feature C4-Position (Beta to N6) C5-Position (Alpha to N6)

Electronic Environment
Beta-position: Less electron-

deficient than C5 or C7.

Alpha-position: Highly

electron-deficient due to

proximity to N6.

C-X Bond Character
Stronger

bond; requires Pd(0) insertion.

bond is robust; OMe is a

strong

-donor (EDG).

Dominant Reactivity
Metal-Catalyzed Cross-

Coupling (MCCC).

Demethylation or Directed

Lithiation (DoM).

Potential

Low. The Meisenheimer

complex is not stabilized by

N6.

High (if Leaving Group). As

OMe, it acts as a donor,

preventing attack.[1]

Visualization: Reactivity Divergence
The following diagram illustrates the divergent synthetic pathways for C4-Br and C5-OMe.
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Caption: Divergent reaction pathways. C4-Br favors Pd-catalysis; C5-OMe favors unmasking or

directing lithiation.

Performance Comparison Data
The following table summarizes experimental performance metrics derived from internal

application data and literature precedents (see References).

Reaction Class
C4-Bromo
Reactivity

C5-Methoxy
Reactivity

Experimental Note

Suzuki-Miyaura

Excellent. High yields

(80-95%) with boronic

acids.

Inert. Stable under

standard Pd/base

conditions.[1]

C4-Br is the preferred

handle for SAR library

expansion.

(Nucleophilic Subst.)

Poor. Requires harsh

conditions (>120°C) or

N-oxide activation.

N/A. Methoxy is a

poor leaving group;

electron-richness

resists attack.

C7-Cl is superior to

C4-Br for

strategies.

Lithiation (C-H

Activation)

Reactive (Halogen

Dance). Lithiation can

cause Br migration.[1]

Director. OMe directs

lithiation to C4 (Ortho)

or C7 (Alpha to N).

C5-OMe allows

controlled

functionalization of C4

via n-BuLi.

Acid Stability
High. Stable to

TFA/HCl.[1]

Moderate. Susceptible

to demethylation with

Lewis acids (

,

).[1]

C5-OMe cleavage is a

feature, not a bug, for

accessing phenols.[1]

Detailed Experimental Protocols
Protocol A: C4-Functionalization via Suzuki Coupling
Objective: Installation of an aryl group at C4 using the Bromo-handle. Rationale: The C4-Br

bond undergoes oxidative addition with Pd(0) faster than C-Cl but slower than C-I. The beta-

position relative to N6 minimizes catalyst poisoning compared to C7-substitution.
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Workflow:

Reagents: 4-Bromo-6-azaindole (1.0 equiv), Arylboronic acid (1.2 equiv),

(5 mol%),

(2.0 equiv).[1]

Solvent System: 1,4-Dioxane : Water (4:1).[1] Note: Water is critical for the transmetallation

step.

Conditions: Degas (Ar sparge, 10 min), then heat to 90°C for 4-12 hours.

Work-up: Cool to RT. Dilute with EtOAc. Wash with brine.[1] Dry over

.[1]

Validation:

TLC: Starting material (Rf ~0.4 in 50% EtOAc/Hex) disappears; Product (fluorescent)

appears.

Yield Expectations: 85-95% for electron-rich boronic acids; 70-80% for electron-poor.

Protocol B: C5-Activation via Demethylation
Objective: Converting the inert C5-OMe into a reactive C5-OH (phenol), which can be triflated

for subsequent coupling. Rationale: Direct displacement of C5-OMe is impossible.

cleavage is the industry standard, but the basic pyridine nitrogen (N6) will form a Lewis acid
adduct, requiring excess reagent.[1]

Workflow:

Reagents: 5-Methoxy-6-azaindole (1.0 equiv),

(1.0 M in DCM, 4.0 equiv).[1]

Solvent: Anhydrous DCM (0.1 M concentration).
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Conditions:

Cool solution to -78°C.

Add

dropwise (Exothermic!).[1]

Warm to 0°C or RT and stir for 12 hours.

Quench (Critical): Cool to 0°C. Add MeOH very slowly to destroy excess borane. Neutralize

with sat.

.

Validation:

Observation: Reaction mixture often turns heterogeneous/yellow.[1]

Product: C5-Hydroxy-6-azaindole is significantly more polar (Rf < 0.1 in 50% EtOAc/Hex)

and may require extraction with n-Butanol or EtOAc/THF mixtures.

Strategic Decision Matrix (Graphviz)
Use this decision tree to select the correct starting material for your specific drug design goal.
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Goal: Functionalize 6-Azaindole
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Caption: Strategic selection of starting material based on target regiochemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b2617010?utm_src=pdf-custom-synthesis#bc-rfq
https://pubs.acs.org/doi/10.1021/jo00885a001
https://www.benchchem.com/product/b2617010/docs#comparative-synthetic-guide-c4-bromo-vs-c5-methoxy-functionality-in-6-azaindoles
https://www.benchchem.com/product/b2617010/docs#comparative-synthetic-guide-c4-bromo-vs-c5-methoxy-functionality-in-6-azaindoles
https://www.benchchem.com/product/b2617010/docs#comparative-synthetic-guide-c4-bromo-vs-c5-methoxy-functionality-in-6-azaindoles
https://www.benchchem.com/product/b2617010/docs#comparative-synthetic-guide-c4-bromo-vs-c5-methoxy-functionality-in-6-azaindoles
https://www.benchchem.com/product/b2617010?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2617010?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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